(2-Fluorobenzyl)cyanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGHEALLSJUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Fluorobenzyl)cyanamide chemical structure and properties
An In-Depth Technical Guide to (2-Fluorobenzyl)cyanamide: A Key Intermediate in Modern Drug Discovery
Abstract
This compound is a strategically designed chemical entity positioned at the intersection of fluorine chemistry and versatile synthetic building blocks. Its structure, featuring a bioisosteric fluorine atom on the benzyl ring and a highly reactive cyanamide functional group, makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a scaffold for creating novel bioactive molecules. Emphasis is placed on the rationale behind experimental design and safe handling practices, reflecting the compound's potential utility and associated hazards.
Introduction: The Strategic Value of this compound
The design of novel therapeutic agents often hinges on the strategic combination of privileged structural motifs. This compound exemplifies this approach by uniting two key features highly sought after in modern drug discovery.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The 2-fluoro substitution on the benzyl ring is not arbitrary; it is a deliberate design choice intended to modulate several properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the aromatic ring, which can improve membrane permeability and oral bioavailability.[1]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties (pKa) of nearby functional groups and enable unique electrostatic or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.[1][2]
The Cyanamide Moiety: A Versatile Synthetic Handle
The cyanamide group (-N-C≡N) is far more than a simple nitrile. It is a functionally rich moiety that serves as a versatile precursor for a wide array of other functional groups.[3][4] Its electrophilic nitrile carbon and nucleophilic amino nitrogen allow for diverse chemical transformations.[5] This dual reactivity makes it an ideal starting point for building molecular libraries, as it can be readily converted into guanidines, ureas, thioureas, and various heterocyclic systems, all of which are prevalent in biologically active compounds.[6][7][8]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research.
Chemical Structure
The structure consists of a benzyl group substituted at the ortho-position with a fluorine atom. The methylene bridge of the benzyl group is attached to the nitrogen atom of a cyanamide functional group.
Caption: Figure 2. Proposed Synthesis via SN2 Reaction
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis and isolation of the product with the expected spectral data would confirm the validity of the procedure.
Objective: To synthesize this compound from 2-fluorobenzyl bromide and sodium cyanamide.
Materials:
-
2-Fluorobenzyl bromide (1.0 eq)
-
Sodium cyanamide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium cyanamide (1.1 eq).
-
Causality: A slight excess of the nucleophile (cyanamide) is used to ensure the complete consumption of the limiting electrophile (benzyl bromide). A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.
-
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the sodium cyanamide. Stir the resulting solution for 10 minutes.
-
Causality: DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the sodium cation without strongly solvating (and deactivating) the cyanamide anion nucleophile.
-
-
Substrate Addition: Slowly add 2-fluorobenzyl bromide (1.0 eq) to the stirred solution at room temperature.
-
Causality: Slow addition helps to control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-fluorobenzyl bromide spot.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality: This step separates the organic product from the polar DMF solvent and inorganic salts (NaBr).
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude product can be purified by flash column chromatography on silica gel. The purified compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile platform for generating more complex molecules with potential biological activity.
Role as a Scaffold for Bioactive Molecules
The true value of this compound lies in the reactivity of the cyanamide group. It serves as a linchpin for diversification, enabling the synthesis of a wide range of derivatives. For example, it can readily participate in addition reactions with alcohols or amines to generate isoureas or guanidines, respectively. These functional groups are key components of many approved drugs. [6]
Potential Therapeutic Areas
While specific activity for the parent compound is not documented, its derivatives are promising candidates in several fields:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings and nitrogen-rich heterocyclic systems derived from cyanamide precursors. [1][2]* Antimicrobial Agents: The benzamide and related nitrogen-containing structures have a long history as scaffolds for antibacterial and antifungal compounds. [7][9]* Neurology: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive for developing CNS-acting agents. [1]
Workflow: From Scaffold to Lead Compound
Caption: Figure 3. Diversification Workflow
Safety and Handling
Given the absence of specific toxicological data, a cautious approach based on structural analogy is mandatory.
Hazard Assessment based on Structural Analogs
-
Toxicity: The related compound, 2-fluorobenzyl cyanide, is classified as highly toxic if swallowed, in contact with skin, or if inhaled. [10][11]Bromobenzyl cyanides are potent lachrymators (tear-producing agents) and are highly toxic. [12]The cyanamide functional group itself also has associated toxicity. [3]* Conclusion: It must be assumed that This compound is highly toxic and an irritant. All handling should reflect this high level of potential hazard.
Recommended Handling Procedures
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves (double-gloving is recommended).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A properly fastened lab coat is required.
-
-
Decontamination: Have appropriate quench solutions and spill kits readily available.
Stability and Storage
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. [11]* Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions. [13]
Conclusion
This compound is a thoughtfully designed chemical intermediate that offers significant potential for researchers in drug discovery and materials science. Its combination of a metabolically robust fluorinated ring and a synthetically versatile cyanamide handle provides a powerful platform for the creation of novel and diverse molecular entities. While its synthesis is straightforward, its potential toxicity necessitates rigorous safety protocols. As the demand for more effective and specific therapeutic agents grows, the utility of such well-conceived building blocks will undoubtedly continue to expand.
References
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMOBENZYL CYANIDES. CAMEO Chemicals.
- Wikipedia. (n.d.). Cyanamide.
- TCI AMERICA. (n.d.). 2-Fluorobenzyl Cyanide | 326-62-5.
- Chem-Impex. (n.d.). 2-Fluorobenzyl cyanide.
- PubChem. (n.d.). 2-Bromobenzyl cyanide.
- ChemicalBook. (2026). 2-Cyanobenzyl bromide | 22115-41-9.
- TCI EUROPE N.V. (n.d.). 2-Fluorobenzyl Cyanide 326-62-5.
- Sigma-Aldrich. (n.d.). Cianamide.
- BLDpharm. (n.d.). This compound.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ChemicalBook. (2019). Applications of Cyanamide.
- PMC NIH. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
- MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%.
- PMC NIH. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanamide - Wikipedia [en.wikipedia.org]
- 4. Applications of Cyanamide_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 10. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI AMERICA [tcichemicals.com]
- 11. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI EUROPE N.V. [tcichemicals.com]
- 12. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
(2-Fluorobenzyl)cyanamide CAS number 1249090-98-9
An In-Depth Technical Guide to (2-Fluorobenzyl)cyanamide
This technical guide provides a comprehensive overview of this compound (CAS Number: 1249090-98-9), a compound of interest for researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a predictive yet scientifically grounded perspective on its synthesis, properties, and potential applications.
Introduction and Molecular Overview
This compound is a monosubstituted cyanamide featuring a 2-fluorobenzyl group attached to a nitrogen atom of the cyanamide moiety. The presence of the fluorine atom on the benzene ring is anticipated to modulate the electronic properties and metabolic stability of the molecule, a common strategy in medicinal chemistry to enhance pharmacokinetic profiles. The cyanamide functional group itself is a versatile synthon, known for its unique reactivity as both a nucleophile at the amino nitrogen and an electrophile at the nitrile carbon.[1][2]
This guide will explore the probable synthetic routes to this compound, its predicted chemical characteristics, potential reactivity, and prospective applications, all while underscoring the necessary safety precautions for its handling.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₈H₇FN₂ | Based on chemical structure. |
| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow solid or oil at room temperature. | By analogy to related benzyl cyanamides and monosubstituted cyanamides.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone, chloroform) and slightly soluble in water.[3] | Based on the properties of similar organic compounds. |
| Reactivity | The cyanamide group offers dual reactivity. The molecule can participate in cycloaddition reactions and act as a building block for heterocyclic compounds.[1][2] | General reactivity of the cyanamide functional group. |
Proposed Synthesis and Characterization
Synthetic Workflow: N-Cyanation of 2-Fluorobenzylamine
The proposed synthesis involves the reaction of 2-fluorobenzylamine with a cyanating agent, such as the highly toxic but effective cyanogen bromide.[6] Alternative, less hazardous cyanating agents are also being developed and could potentially be employed.[7][8]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Predictive)
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorobenzylamine (1 equivalent) in anhydrous diethyl ether.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Cyanating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and N-H stretching frequencies.
Predicted Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the 2-fluorobenzyl group and the cyanamide functionality.
Reactivity of the Cyanamide Group
The cyanamide group is known for its participation in cycloaddition reactions, making it a valuable precursor for various heterocyclic systems.[1][2] For instance, it can react as a dipolarophile in [3+2] cycloadditions with azides to form aminotetrazoles.[1]
Caption: Potential cycloaddition reactivity of this compound.
Influence of the 2-Fluorobenzyl Group
The ortho-fluorine atom can influence the reactivity of the aromatic ring through inductive electron withdrawal and can also participate in directing metallation reactions. Furthermore, the fluorine atom may impact the biological activity and metabolic fate of the molecule.
Potential Applications
While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: Substituted cyanamides are present in various biologically active compounds.[7] The 2-fluorobenzyl moiety is a common feature in pharmaceuticals, often introduced to improve metabolic stability and binding affinity. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[9]
-
Agrochemicals: The cyanamide functional group is found in some insecticides.[7] The development of new agrochemicals is an area where this compound could be explored.
-
Materials Science: The nitrile group can undergo various transformations, making this compound a potential monomer or building block for functional polymers.
Safety and Handling
Given the lack of specific safety data for this compound, precautions should be based on the known hazards of related compounds, such as benzyl cyanides and the parent cyanamide.
-
Toxicity: The parent compound, cyanamide, is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[10][11] Benzyl cyanides are also known to be irritants.[3]
-
Handling: Handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and safe handling based on well-established chemical principles. Researchers and drug development professionals can use this information as a foundational resource for further investigation and application of this promising compound.
References
-
El-Gohary, N. S., & Shaaban, M. (2017). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bromobenzyl Cyanide. PubChem. Retrieved from [Link]
-
Pathiraja, M. R., Williams, L., Bhat, S. V., & Kariuki, B. M. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
Progressive Academic Publishing. (n.d.). Spectroscopic Analysis of 2,3-Difluorobenzyl Radical. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of benzyl cyanides.
-
ResearchGate. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Online Research @ Cardiff. (n.d.). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Retrieved from [Link]
-
Chemsrc. (n.d.). (2-FLUORO-BENZYL)-HYDRAZINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl cyanide. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments and applications of cyanamides in electrophilic cyanation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Cyano-2-benzylchroman-4-one. Retrieved from [Link]
-
Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). NLX-204. Retrieved from [Link]
-
Wikimedia Commons. (n.d.). File:Cyanogen bromide reaction.pdf. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organicreactions.org [organicreactions.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Introduction: A Fluorinated Building Block of Strategic Importance
An In-Depth Technical Guide to the Physical and Chemical Properties of (2-Fluorobenzyl)cyanamide
This compound is a bespoke chemical entity of increasing interest to the fields of medicinal chemistry and process development. Its molecular architecture, which marries a fluorinated aromatic ring with the versatile cyanamide functional group, presents a unique combination of physicochemical properties and synthetic potential. The presence of the fluorine atom, a bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design. Concurrently, the cyanamide moiety serves as a linchpin for constructing more complex nitrogen-containing scaffolds, such as guanidines, amidines, and various heterocycles, which are prevalent in a multitude of bioactive molecules.[1][2]
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physical and chemical properties of this compound. We will delve into its molecular characteristics, predictive analytics for its behavior, robust synthetic strategies, key reactivity pathways, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but a field-proven perspective on how to approach, utilize, and understand this valuable synthetic intermediate.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. While extensive experimental data for this compound is not broadly published, we can extrapolate a reliable profile based on its constituent functional groups and related chemical structures.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | N-(2-Fluorobenzyl)cyanamide | - |
| CAS Number | 1249090-98-9 | |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.16 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)F)CNC#N | - |
Predicted Physicochemical Data
The properties in the following table are estimated based on structure-property relationships and data from analogous compounds, such as 2-fluorobenzyl cyanide and other N-substituted cyanamides.[3][4][5] The introduction of the N-H bond in the cyanamide, compared to a simple cyanide, is expected to significantly increase the boiling point and water solubility due to the potential for hydrogen bonding.
| Property | Predicted Value / Observation | Rationale and Experimental Considerations |
| Appearance | Colorless to pale yellow solid or oil. | Many benzyl derivatives are crystalline solids at room temperature. The polarity of the cyanamide group supports a solid state. |
| Melting Point | 45 - 65 °C | This is a predictive range. The parent compound, cyanamide, melts at 44 °C.[5] The larger benzyl group will increase this, but the asymmetry may disrupt crystal packing. Experimental determination via Differential Scanning Calorimetry (DSC) is the gold standard. |
| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than 2-fluorobenzyl cyanide (235 °C) due to intermolecular hydrogen bonding from the N-H group.[4] Vacuum distillation would be required to prevent decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetonitrile, DMSO, Ethyl Acetate).[6] Limited solubility in water; slightly soluble in nonpolar solvents (e.g., Hexanes). | The molecule has both polar (cyanamide) and nonpolar (fluorobenzyl) regions. The N-H group allows for hydrogen bond donation and acceptance, enhancing solubility in polar protic solvents. |
| pKa | ~16-18 (for N-H proton) | The N-H proton of a secondary cyanamide is weakly acidic, similar to an amide. The electron-withdrawing nature of the adjacent nitrile group enhances this acidity. Titration or computational methods would be used for precise determination. |
Synthesis and Reactivity: A Guide to Application
The utility of this compound is defined by its synthesis and subsequent chemical transformations. Understanding these pathways is critical for its incorporation into drug discovery pipelines.
Synthetic Approaches
The synthesis of N-substituted cyanamides has traditionally relied on hazardous reagents. However, modern chemistry offers safer and more efficient alternatives.
Causality Behind Synthetic Choices: The classical approach using cyanogen bromide (BrCN) is effective but poses significant toxicity risks, making it unsuitable for scale-up and modern laboratory environments.[2] The choice of a modern protocol, such as one employing N-chlorosuccinimide (NCS) and a cyanide source, is driven by improved safety, operational simplicity, and the use of readily available, less toxic reagents.[7]
Protocol: Synthesis via Oxidative N-Cyanation
This protocol is a representative method adapted from modern synthetic procedures for the cyanation of amines.[7]
-
Reaction Setup: To a solution of 2-fluorobenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Caption: Key reactivity pathways of the cyanamide functional group.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following data are predictive but are based on established chemical shift and frequency correlations.
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like N-H.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the proton frequency, and standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) are set.
-
Data Acquisition: Acquire the spectrum. A standard acquisition consists of 16 to 64 scans to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~7.2-7.5 ppm (m, 4H): Aromatic protons of the fluorobenzyl group. The fluorine atom will cause complex splitting patterns. ~4.5 ppm (d, 2H): Methylene protons (-CH₂-). They will appear as a doublet due to coupling with the N-H proton. ~5.0-6.0 ppm (br s, 1H): The N-H proton. This peak is often broad and its chemical shift is concentration and solvent dependent. |
| ¹³C NMR | ~160-165 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). ~115-135 ppm (m): Other aromatic carbons. ~117 ppm (s): Nitrile carbon (-C≡N). ~45 ppm (s): Methylene carbon (-CH₂-). |
| FT-IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp to medium). ~2225: C≡N stretch (strong, sharp). This is a highly characteristic peak for the nitrile group. ~1600, 1490: Aromatic C=C stretches. ~1220: C-F stretch. |
| Mass Spec. (ESI+) | [M+H]⁺ = 151.07: Protonated molecular ion. [M+Na]⁺ = 173.05: Sodium adduct. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm. |
Applications in Drug Discovery and Chemical Synthesis
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be converted into structures of higher complexity and biological relevance.
The primary application is as a precursor to substituted guanidines. The guanidinium group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions with biological targets like enzymes and receptors. The conversion involves the addition of a primary or secondary amine across the C≡N bond of the cyanamide.
Caption: Transformation into high-value guanidine scaffolds.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling based on analogous compounds is mandatory. Cyanamides and related nitrile-containing compounds should be treated as toxic. [8][9]
-
Hazard Assessment: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin. [8]It may cause skin and serious eye irritation. The parent compound, cyanamide, is a known skin sensitizer. [9]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles. All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation.
-
Handling: Avoid generating dust if it is a solid. Use appropriate tools (spatulas) for transfer. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.
Conclusion
This compound stands as a potent and versatile intermediate for the modern synthetic chemist. While its physical properties are largely predictive at this stage, its chemical reactivity is well-grounded in the established principles of the cyanamide functional group. Its value is unlocked through strategic application, primarily in the synthesis of fluorinated guanidine-containing molecules for agrochemical and pharmaceutical research. Adherence to rigorous safety protocols is paramount for its handling. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this compound into their synthetic programs.
References
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- ChemicalBook. (2026). 2-Cyanobenzyl bromide | 22115-41-9.
- Chem-Impex. (n.d.). 2-Fluorobenzyl cyanide.
- TCI AMERICA. (n.d.). 2-Fluorobenzyl Cyanide | 326-62-5.
- Sigma-Aldrich. (n.d.). Cyanamide.
- ChemScene. (n.d.). 1194814-78-2 | N-(2-methylbenzyl)cyanamide.
- Wikipedia. (n.d.). Cyanamide.
- Sigma-Aldrich. (2024). Aldrich 259969 - SAFETY DATA SHEET.
- TCI EUROPE N.V. (n.d.). 2-Fluorobenzyl Cyanide 326-62-5.
- PMC - NIH. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block.
- The Morrill Research Group - Blogs. (2017). Exploring new synthetic routes towards cyanamides.
- PubChem. (n.d.). 2-Bromobenzyl cyanide | C8H6BrN | CID 29625.
- CAMEO Chemicals - NOAA. (n.d.). CYANAMIDE.
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation.
- Patsnap Synapse. (2024). What is the mechanism of Cyanamide?.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). Cyanamide SDS, 420-04-2 Safety Data Sheets.
Sources
- 1. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI AMERICA [tcichemicals.com]
- 5. Cyanamide - Wikipedia [en.wikipedia.org]
- 6. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Stability and Storage of (2-Fluorobenzyl)cyanamide: An Evidence-Based Approach for Researchers
This guide provides a comprehensive overview of the stability and optimal storage conditions for (2-Fluorobenzyl)cyanamide. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally analogous compounds, namely benzyl cyanides and the parent cyanamide, to establish a robust framework for its handling and preservation. The principles outlined herein are designed to ensure the chemical integrity and longevity of this compound for research and development applications.
Chemical Identity and Inferred Reactivity
This compound is an organic compound featuring a fluorinated benzyl group attached to a cyanamide moiety. The presence of the cyanamide group dictates much of its chemical reactivity, while the fluorobenzyl group influences its physical properties and can participate in specific reactions.
The cyanamide functional group is known for its reactivity, particularly its tendency to dimerize or polymerize, especially under basic conditions or at elevated temperatures.[1][2] It is also susceptible to hydrolysis. The fluorine atom on the benzyl ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the benzylic position.
Core Stability Considerations
Based on the chemistry of related cyanide compounds, the stability of this compound is primarily influenced by temperature, pH, moisture, and light.
Thermal Stability
Elevated temperatures are a significant concern for cyanamide and its derivatives. Cyanamide itself can undergo exothermic dimerization at temperatures above 40°C.[1] For substituted benzyl cyanides, while generally stable at room temperature, prolonged exposure to heat can lead to degradation.[3]
Recommendation: To mitigate the risk of thermal degradation and potential dimerization, this compound should be stored under refrigerated conditions.
pH and Hydrolytic Stability
Aqueous solutions of cyanamide are most stable within a pH range of 3 to 5.[4][5] In acidic conditions (pH < 3) or alkaline conditions (pH > 12), hydrolysis to urea is a significant degradation pathway.[4][5] Dimerization to dicyandiamide is predominant at a pH of 8 to 10.[4][5]
Recommendation: If in solution, the pH should be maintained in the weakly acidic range (pH 4-5) to maximize stability. The solid compound should be protected from acidic and basic environments.
Moisture Sensitivity
Cyanamide and its derivatives are sensitive to moisture.[6] The presence of water can facilitate hydrolysis and other degradation reactions.[1] Therefore, maintaining a dry environment is crucial for long-term storage.
Recommendation: this compound should be stored in a tightly sealed container in a desiccated environment. The use of a desiccator or storage under an inert, dry atmosphere is highly recommended.
Photostability
While specific photostability data for this compound is unavailable, related cyanide compounds can be sensitive to light.[7] To prevent potential photochemical degradation, protection from light is a prudent measure.
Recommendation: Store containers of this compound in a dark location or use amber vials to shield the compound from light.
Recommended Storage and Handling Protocols
Based on the analysis of related compounds, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and dimerization.[6][8] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents moisture and air-initiated degradation.[9] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[6][9] |
| Environment | Dry, well-ventilated area | Prevents absorption of ambient moisture and ensures safety.[1] |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should not be stored with the following:
-
Strong Acids and Bases: Can cause rapid decomposition and hydrolysis.[1][3]
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[1][3]
-
Strong Reducing Agents: Can also result in hazardous reactions.[1][3]
-
Moisture: Promotes hydrolysis and other degradation pathways.[1][7]
Handling Procedures
Due to the toxic nature of cyanide-containing compounds, strict safety protocols must be followed.[1][6][9][10]
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[8][9][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]
-
Spill Management: In case of a spill, avoid generating dust. Use wet clean-up procedures and collect the material in a sealed container for proper disposal.[12]
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred from the known chemistry of cyanamide and related compounds.
Caption: Inferred degradation pathways for this compound.
Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound, a systematic study should be conducted.
Caption: Workflow for a stability study of this compound.
Protocol for Stability Assessment:
-
Sample Preparation: Aliquot this compound into separate vials for each stress condition and time point.
-
Stress Conditions: Expose the samples to a range of conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), intense light (ICH-compliant photostability chamber), and solutions of varying pH.
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: Assay the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Conclusion
References
- Sdfine. (n.d.). 2-CHLOROBENZYL CYANIDE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyanamide.
- ECHEMI. (n.d.). Cyanamide SDS, 420-04-2 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyanamide.
- University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE.
- ChemicalBook. (n.d.). 2-Cyanobenzyl chloride(2856-63-5).
- NJ.gov. (n.d.). HAZARD SUMMARY.
- Google Patents. (n.d.). US4477421A - Process for the stabilization of aqueous cyanamide solutions.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology, 15(3), 231-236.
- Inchem.org. (n.d.). ICSC 0424 - CYANAMIDE.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Benzyl cyanide.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- Unknown. (n.d.).
- University of Hertfordshire. (n.d.). Cyanamide (Ref: LH 21,810A).
- Dartmouth. (n.d.). Cyanide Salts - Environmental Health and Safety.
- Google Patents. (n.d.). EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation.
Sources
- 1. echemi.com [echemi.com]
- 2. ICSC 0424 - CYANAMIDE [inchem.org]
- 3. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 5. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. fishersci.de [fishersci.de]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nj.gov [nj.gov]
- 11. fishersci.de [fishersci.de]
- 12. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Notes & Protocols: (2-Fluorobenzyl)cyanamide as a Versatile Precursor for the Synthesis of Novel Guanidine Derivatives
Abstract
The guanidinium group is a critical pharmacophore in modern drug discovery, prized for its ability to engage in multifaceted, high-affinity interactions with biological targets through hydrogen bonding and electrostatic forces.[1] This guide provides a comprehensive overview of the use of (2-Fluorobenzyl)cyanamide as a strategic precursor for the synthesis of substituted guanidine derivatives. We delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and offer insights into the rationale behind procedural choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.
Introduction: The Significance of the Guanidine Moiety
The guanidine functional group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone of medicinal chemistry.[2] Its profound basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, forming the highly stable, resonance-delocalized guanidinium cation. This cation is an exceptional recognition element for anionic functionalities like carboxylates and phosphates found in biological macromolecules.[3] Consequently, guanidine-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[2][4]
The synthesis of guanidines is often achieved through the addition of amines to a cyanamide precursor.[5] This approach is favored for its operational simplicity and modularity. This compound emerges as a particularly valuable precursor for several reasons:
-
Synthetic Accessibility: It can be prepared from the corresponding 2-fluorobenzyl amine.
-
Reactivity: The electron-withdrawing nature of the nitrile group activates the central carbon for nucleophilic attack by amines.
-
Pharmacological Modulation: The 2-fluorobenzyl moiety can significantly influence the physicochemical properties of the final molecule. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate binding affinity through specific electronic interactions with target proteins.
This guide will focus on a robust, catalyzed method for reacting this compound with primary or secondary amines to yield highly substituted guanidine derivatives.
Reaction Principle and Mechanism
The core transformation involves the nucleophilic addition of an amine to the electrophilic carbon atom of the cyanamide's nitrile group. While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines, yields are often low and reaction times are long.[6] The efficiency is dramatically improved by using a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Aluminum chloride (AlCl₃).[7][8]
The catalyst activates the cyanamide by coordinating to the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom and renders it more susceptible to nucleophilic attack.
Caption: Lewis acid-catalyzed guanylation mechanism.
Experimental Protocol: Catalytic Synthesis of N-(2-Fluorobenzyl)-N'-phenylguanidine
This protocol details a representative synthesis using aniline as the amine nucleophile. It is a robust and scalable method that can be adapted for a wide range of primary and secondary amines.
3.1. Rationale for Method Selection
Scandium(III) triflate is chosen as the catalyst due to its high efficiency in promoting the guanylation of amines with cyanamides under mild conditions.[7] It is also known for its water tolerance, which simplifies the experimental setup by not requiring strictly anhydrous conditions, although anhydrous solvents are recommended for optimal results.[7] Acetonitrile is selected as the solvent for its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for reactions at elevated temperatures if necessary.
3.2. Materials and Equipment
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 150.15 mg) and anhydrous acetonitrile (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add aniline (1.1 mmol, 102.4 mg, ~100 µL) to the solution via syringe, followed by the addition of Scandium(III) triflate (0.05 mmol, 24.6 mg).
-
Reaction Execution: Heat the reaction mixture to 80 °C (reflux) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting cyanamide spot indicates reaction completion. This typically takes 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-Fluorobenzyl)-N'-phenylguanidine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation and Expected Results
The following table summarizes the key data for the starting materials and the expected product from the representative protocol.
| Compound | Formula | Mol. Wt. ( g/mol ) | Physical State | Expected Yield (%) |
| This compound | C₈H₇FN₂ | 150.15 | Solid | - |
| Aniline | C₆H₇N | 93.13 | Liquid | - |
| N-(2-Fluorobenzyl)-N'-phenylguanidine | C₁₄H₁₄FN₃ | 243.28 | Solid | 75-90 |
Overall Experimental Workflow
The entire process, from initial setup to the final, characterized product, follows a logical and systematic sequence.
Sources
- 1. Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Fluorobenzyl)cyanamide
Welcome to the technical support center for the purification of (2-Fluorobenzyl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] However, its purification can present unique challenges due to potential impurities from its synthesis and its inherent chemical properties.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of purifying crude this compound, ensuring high purity and yield for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and potential contaminants of crude this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common methods for synthesizing cyanamides involve the reaction of amines with cyanogen bromide or alternative cyanating agents.[1][2] Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-fluorobenzylamine or 2-fluorobenzyl chloride.
-
Reagent-Related Byproducts: Depending on the cyanating agent used, byproducts can form. For instance, if cyanogen bromide is used, hydrobromic acid salts of the starting amine may be present.
-
Dimerization Products: Cyanamides can dimerize to form guanidines, especially under acidic or basic conditions or upon heating. The most common dimer is a dicyandiamide derivative.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Side-Reaction Products: Products from competing reactions, which can be diverse and route-specific. For example, if the synthesis involves the displacement of a halide, elimination products could be formed.[3]
Q2: What are the key stability concerns for this compound during purification and storage?
A2: Cyanamides are known to be sensitive to pH and temperature.[4]
-
pH Sensitivity: The compound is most stable in a slightly acidic pH range (typically pH 4-6).[4] Strong acids or bases can catalyze decomposition or dimerization. During aqueous workups, it is crucial to avoid prolonged exposure to highly acidic or alkaline conditions.
-
Thermal Instability: Elevated temperatures can promote decomposition or the formation of oligomers. It is advisable to use reduced pressure for solvent removal whenever possible to keep temperatures low.[5]
-
Storage: Purified this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: How can I quickly assess the purity of my crude sample before attempting a large-scale purification?
A3: A combination of analytical techniques is recommended for a preliminary purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to visualize the main product spot and any impurities. Staining with potassium permanganate or viewing under UV light can help identify different components.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide valuable information about the major components and their relative ratios. You can identify characteristic peaks for your product and compare their integration to peaks from impurities or residual solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful tool for separating and identifying components, giving a clear picture of the impurity profile.[6]
Section 2: Troubleshooting Guide for Purification Techniques
This section provides solutions to specific problems you may encounter during the purification process, presented in a question-and-answer format.
Crystallization Issues
Q: My this compound is "oiling out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities that inhibit crystallization.
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often leads to oiling.[7]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled mixture, reheat to dissolve everything, and then attempt to cool slowly again.[7]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal formation.
-
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a small amount of ethyl acetate and slowly add hexanes until turbidity appears, then heat to clarify and cool slowly).
Column Chromatography Challenges
Q: My product is streaking or "tailing" on the silica gel column, leading to poor separation.
A: Tailing is often caused by the compound strongly interacting with the acidic sites on the silica gel. This is common for nitrogen-containing compounds.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, basic modifier to your eluent. For example, adding 0.5-1% triethylamine (Et₃N) or pyridine to your ethyl acetate/hexanes mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
Increase Eluent Polarity: As the compound begins to elute, gradually increasing the polarity of the solvent system can help push the trailing portion off the column more quickly, resulting in a more compact band.[8]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or even a C18-functionalized (reverse-phase) silica gel.
Q: I suspect my this compound is decomposing on the column. How can I confirm and prevent this?
A: Decomposition on silica gel is a common issue for sensitive compounds. The acidic nature of silica can catalyze degradation.
Confirmation and Solutions:
-
2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will simply move diagonally. If it's decomposing, you will see new spots appearing along the second elution path.
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing 1% triethylamine. This will neutralize the active sites.[8]
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process.
Liquid-Liquid Extraction (Workup) Problems
Q: I'm getting a persistent emulsion during my aqueous washes. How can I resolve this?
A: Emulsions are colloidal suspensions of one liquid in another and can be very difficult to separate. They often form when there are surfactants or fine solid particles present.
Solutions:
-
Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a longer period can allow the layers to separate.
Section 3: Standard Operating Procedures (SOPs)
The following protocols are generalized procedures that should be adapted based on the specific scale and impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended when dealing with multiple impurities with different polarities.
Caption: Workflow for Flash Column Chromatography Purification.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product should be between 0.25 and 0.35 to ensure good separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity, then flush with the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, applying gentle positive pressure (air or nitrogen).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Drying: Dry the resulting pure compound under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This is the preferred method if the crude product is a solid and the impurities have different solubility profiles.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for moderately polar compounds include isopropanol, ethyl acetate, or a two-solvent system like diethyl ether/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature.
Section 4: Purity Assessment of Final Product
After purification, it is essential to verify the purity of the this compound.
| Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Absence of impurity peaks. Correct chemical shifts, splitting patterns, and integration. |
| GC-MS | Purity quantification and identification of volatile impurities. | A single major peak corresponding to the product's mass. Purity is often reported as area %.[6] |
| HPLC | High-resolution separation and quantification of non-volatile impurities. | A single major peak. Purity is determined by the relative peak area.[9] |
| Melting Point | Indicator of purity for crystalline solids. | A sharp and narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range. |
Decision Tree for Purification Strategy
The choice of purification method depends on the physical state of the crude product and the nature of the impurities.
Caption: Decision tree for selecting a primary purification method.
By following the guidance in this technical support document, researchers can effectively troubleshoot common issues and implement robust purification strategies for obtaining high-purity this compound, ensuring the quality and reliability of their scientific endeavors.
References
-
Introduction to cyanamides - -ORCA - Cardiff University. (2018). Cardiff University. [Link]
- US4056509A - Preparation of benzyl cyanides - Google Patents. (n.d.).
-
Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. (2019). ResearchGate. [Link]
- CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents. (n.d.).
-
Benzyl Cyanide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- CN101423231A - Purification method of solid cyanamide - Google Patents. (n.d.).
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2010). NIH. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Publications. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
- US3295926A - Stabilization of cyanamide - Google Patents. (n.d.).
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Infinity Galaxy. [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Missouri–St. Louis. [Link]
-
Hydrogen Cyanamide. (n.d.). Alzchem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzchem.com [alzchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
Technical Support Center: N-Cyanation of Primary Benzylamines
Welcome to the technical support center for the N-cyanation of primary benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a cyano group onto a primary benzylic nitrogen. The synthesis of N-cyanobenzylamines is a critical transformation for accessing a variety of valuable intermediates used in the synthesis of guanidines, thioureas, and various heterocyclic scaffolds in drug discovery.[1]
However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, from low yields and stubborn side reactions to difficulties in purification. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments and build robust, reproducible protocols.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter at the bench. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but an understanding of the underlying chemical principles.
Q1: My reaction has stalled or shows very low conversion to the desired N-cyanobenzylamine. What are the likely causes and how can I fix it?
Low conversion is one of the most common hurdles. The root cause often lies in the interplay between the nucleophilicity of your amine, the electrophilicity of the cyanating agent, and the reaction conditions.
Possible Causes & Step-by-Step Solutions:
-
Insufficiently Electrophilic Cyanating Agent:
-
The "Why": Traditional reagents like cyanogen bromide (BrCN) are highly electrophilic but also notoriously toxic and moisture-sensitive, leading to degradation and loss of reactivity.[1][2] Newer, bench-stable reagents may require specific activation or might be inherently less reactive towards certain substrates.
-
Troubleshooting Protocol:
-
Reagent Verification: If using BrCN, ensure it is fresh and has been handled under strictly anhydrous conditions. Titrate or test a small sample on a more reactive amine to confirm its activity.
-
Switch to a Modern Reagent: Consider using a hypervalent iodine reagent like cyanobenziodoxolone (CBX), which is a stable, crystalline solid and has shown broad applicability under mild conditions.[3][4]
-
In-Situ Generation: Explore methods that generate a highly reactive electrophilic cyanating species in situ, such as the use of trimethylsilyl cyanide (TMSCN) with an oxidant like N-chlorosuccinimide (NCS) or household bleach (NaClO).[1][5]
-
-
-
Formation of a Competing Secondary Amine (Over-alkylation):
-
The "Why": Primary benzylamines can be susceptible to over-alkylation, where the starting material reacts with another molecule of the benzylamine precursor (e.g., benzyl halide if that's the route to the amine) or the product itself under certain conditions, leading to the formation of a secondary dibenzylamine.[6] This secondary amine consumes your starting material and may react differently with the cyanating agent.
-
Troubleshooting Protocol:
-
Analyze the Crude Mixture: Use LC-MS or ¹H NMR to check for the presence of a dibenzylamine byproduct.
-
Control Stoichiometry: Ensure the primary amine is pure and that no residual alkylating agents from its synthesis are present.
-
Optimize Reaction Conditions: Running the reaction at lower temperatures or with slow addition of the cyanating agent can often minimize this side reaction by favoring the desired N-cyanation pathway.
-
-
-
Base-Related Issues:
-
The "Why": Many N-cyanation protocols require a base to neutralize the acid byproduct (e.g., HBr from BrCN). An inappropriate base can cause more harm than good. A base that is too strong can deprotonate other functional groups or promote side reactions, while one that is too weak or sterically hindered may not be effective.
-
Troubleshooting Protocol:
-
Screen Bases: If using a base, screen common non-nucleophilic organic bases (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, NaHCO₃).
-
Consider Base-Free Conditions: Some modern reagents, like CBX, can be effective without the addition of a base, simplifying the reaction setup.[3]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield N-cyanation reactions.
Caption: A decision tree for troubleshooting low-yield N-cyanation reactions.
Q2: My purification is very difficult. The product co-elutes with the starting material. What can I do?
This is a common issue as the polarity difference between a primary benzylamine and its N-cyano derivative can be minimal.
Strategies for Purification:
-
Optimize Chromatography:
-
Solvent System: Avoid alcohol-based eluents (like methanol) which can broaden peaks. Try gradients of ethyl acetate in hexanes/heptanes, or for more polar compounds, dichloromethane in heptane. Adding a small amount of triethylamine (~0.1-1%) to the eluent can sharpen peaks by deactivating acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if standard silica gel fails.
-
-
Chemical Derivatization / Extraction:
-
The "Why": You can exploit the basicity of the unreacted primary amine starting material.
-
Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The primary amine will be protonated and move into the aqueous layer as a salt.
-
The neutral N-cyanobenzylamine product will remain in the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and then brine, dry over Na₂SO₄, and concentrate to obtain a much purer product. This method is highly effective for removing residual starting material.[7]
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions about reagent selection, reaction mechanisms, and safety protocols.
Q1: Which N-cyanating agent should I choose for my primary benzylamine?
The best choice depends on your substrate's functional group tolerance, safety considerations, and scale.
| Cyanating Agent | Pros | Cons | Typical Conditions |
| Cyanogen Bromide (BrCN) | Highly reactive, inexpensive. | Extremely toxic, volatile, moisture-sensitive, requires careful handling.[1][2] | K₂CO₃ or Et₃N, DCM or ACN, 0 °C to RT. |
| Cyanobenziodoxolone (CBX) | Bench-stable crystalline solid, less toxic, broad functional group tolerance, mild conditions.[3][4] | More expensive, multi-step synthesis required for the reagent. | DMF or DCM, room temperature, often base-free.[3] |
| TMSCN / Oxidant (e.g., NCS, NaClO) | Operationally simple (in-situ generation), avoids handling cyanogen halides directly.[1][5] | Can be sensitive to oxidant choice; bleach (NaClO) requires aqueous conditions which may not be suitable for all substrates. | Acetonitrile (ACN), room temperature.[1] |
| Trichloroacetonitrile (Cl₃CCN) | Inexpensive liquid, good for secondary amines, shows different selectivity than BrCN.[8] | Less reactive towards primary amines, can lead to complex mixtures. | Et₃N, ACN, reflux.[8] |
Senior Scientist Recommendation: For initial small-scale discovery work on complex molecules, CBX is an excellent starting point due to its stability, mild conditions, and broad functional group tolerance.[4] For larger-scale synthesis where cost is a factor and appropriate safety measures are in place, traditional methods with BrCN or the TMSCN/NCS system are viable.
Q2: What is the general mechanism for the N-cyanation of a primary amine?
The reaction is typically a nucleophilic attack of the amine on an electrophilic cyanide source.
Caption: General mechanism of electrophilic N-cyanation.
Mechanism Explained:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary benzylamine attacks the electrophilic carbon atom of the cyanating agent (X-CN, where X is a leaving group like Br or a more complex moiety like in CBX).
-
Intermediate Formation: A transient, positively charged intermediate is formed.
-
Deprotonation/Leaving Group Departure: A proton is lost from the nitrogen (often facilitated by a base or solvent), and the leaving group (X⁻) departs, resulting in the neutral N-cyanobenzylamine product.
Q3: What are the critical safety precautions when working with cyanating agents?
Safety is non-negotiable. All cyanide-containing compounds are potentially lethal.
-
Engineering Controls: ALWAYS handle cyanating agents (especially volatile ones like BrCN) in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved and changed frequently).
-
Quenching Protocol: Never dispose of cyanide waste directly. All glassware and waste streams containing cyanide must be quenched. A standard procedure involves stirring the waste with an excess of aqueous sodium hypochlorite (bleach) and sodium hydroxide solution for several hours to oxidize the cyanide to the much less toxic cyanate ion.
-
Emergency Preparedness: Ensure you know the location of your lab's safety shower, eyewash station, and first aid kit. Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use if your institution's policy requires it.
References
-
Chen, Z., & Yuan, W. (2021). N-Cyanation of Primary and Secondary Amines with Cyanobenzio-doxolone (CBX) Reagent. Chemistry – A European Journal, 27(60), 14836-14840. [Link]
-
Cohen, R. D., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(15), 6048-6052. [Link]
-
Li, Z., & Li, C. J. (2013). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 15(1), 44-47. [Link]
-
Wasielewski, M., et al. (2021). N-Cyanation of Primary and Secondary Amines with Cyanobenzio-doxolone (CBX) Reagent. Chemistry – A European Journal. [Link]
-
Watson, M. P., et al. (2019). Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. Organic Letters, 21(15), 5943-5947. [Link]
-
Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267-11274. [Link]
-
Yan, F., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2498-2507. [Link]
-
Silva, A. C. A., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 713-723. [Link]
-
Yan, F., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. Semantic Scholar. [Link]
-
Morrill, L. C., et al. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. The Journal of Organic Chemistry, 81(21), 10592-10598. [Link]
-
Organ, M. G., et al. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 7, 1446-1455. [Link]
- Mitsubishi Gas Chemical Company, Inc. (2002). Process for producing salts of cyanobenzylamines. U.S.
-
Cohen, R. D., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. [Link]
Sources
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Cyanation of Primary and Secondary Amines with Cyanobenzio-doxolone (CBX) Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US6392083B2 - Process for producing salts of cyanobenzylamines - Google Patents [patents.google.com]
- 8. N-Cyanation of Secondary Amines Using Trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Fluorobenzyl)cyanamide
Welcome to the technical support guide for the synthesis of (2-Fluorobenzyl)cyanamide. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-based troubleshooting advice to enhance yield, purity, and process robustness.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in the development of various pharmaceutical and agrochemical agents, typically involves the N-alkylation of cyanamide with a 2-fluorobenzyl halide. While appearing straightforward, this reaction is fraught with potential side reactions stemming from the inherent reactivity of the starting materials. This guide provides a systematic approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield and Competing Reactions
Question: My reaction is showing a low yield of the desired this compound, and I am observing several unidentified spots on my TLC. What are the likely side products and how can I suppress their formation?
Answer:
Low yields are typically a result of competing reaction pathways. The primary culprits are over-alkylation of the product and reactions involving the cyanamide nucleophile itself.
A. Over-Alkylation to Form Di-substituted Byproduct:
The most common side reaction is the further alkylation of the desired monosubstituted product to form N,N-bisthis compound. The product, this compound, is itself a nucleophile and can compete with the starting cyanamide for the 2-fluorobenzyl bromide.
-
Causality: The product amine is often more nucleophilic than the starting ammonia or amine, leading to a "runaway" reaction where the desired product is consumed as it is formed[1]. While cyanamide's nucleophilicity is complex, the resulting N-alkylated product can still be sufficiently reactive.
-
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of cyanamide (1.1 to 1.5 equivalents) relative to the 2-fluorobenzyl halide. This statistically favors the mono-alkylation.
-
Slow Addition: Add the 2-fluorobenzyl halide dropwise to the reaction mixture containing cyanamide and the base. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second alkylation.
-
B. Dimerization of Cyanamide:
Cyanamide has a propensity to dimerize under basic conditions to form dicyandiamide (cyanoguanidine)[2][3]. This side product is often a polar, crystalline solid that can complicate purification.
-
Causality: The dimerization is an equilibrium process that is favored under alkaline conditions[3][4].
-
Mitigation Strategy:
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide or alkoxides.
-
Temperature: Keep the reaction temperature moderate. The dimerization rate increases with temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting halide is consumed to minimize the time for dimerization to occur.
-
Below is a diagram illustrating the desired reaction versus the primary side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
FAQ 2: Issues with Starting Materials
Question: I've noticed batch-to-batch variability in my reaction outcomes. Could impurities in my starting materials be the cause?
Answer:
Absolutely. The purity of both 2-fluorobenzyl bromide and cyanamide is critical.
-
2-Fluorobenzyl Bromide Quality: This reagent can degrade over time, especially if exposed to moisture or light, leading to the formation of 2-fluorobenzyl alcohol and other impurities. It is also a lachrymator and corrosive, so proper handling is essential[5][6].
-
Troubleshooting:
-
Purity Check: Always check the purity of the 2-fluorobenzyl bromide by GC or ¹H NMR before use. A fresh bottle or a redistilled/repurified lot is recommended for consistent results[7].
-
Storage: Store in a cool, dark, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cyanamide Quality and Handling: Cyanamide is often supplied as a 50 wt% aqueous solution. However, it is unstable and can hydrolyze to urea or polymerize, especially when heated or under non-neutral pH[8].
-
Troubleshooting:
-
Use Crystalline Cyanamide: If possible, use crystalline cyanamide, which is more stable, though it must be handled with care due to its toxicity.
-
Aqueous Solution: If using the aqueous solution, use it as received and do not attempt to concentrate it, as this can be hazardous. Factor the water content into your solvent considerations.
-
-
FAQ 3: Reaction Condition Optimization
Question: What are the optimal solvent and base combinations for this alkylation?
Answer:
The choice of solvent and base is a delicate balance between ensuring sufficient reactivity and minimizing side reactions.
A. Solvent Selection:
The solvent must be able to dissolve the reactants to a reasonable extent but should not promote unwanted side reactions.
-
Polar Aprotic Solvents (Recommended): Acetonitrile (MeCN), Dimethylformamide (DMF), and Acetone are excellent choices. They effectively solvate the cyanamide anion (formed in situ) and promote the Sₙ2 reaction pathway[9].
-
Alcohols (Use with Caution): Solvents like ethanol or isopropanol can also be used. However, they can potentially compete as nucleophiles, leading to the formation of 2-fluorobenzyl ethers, especially if a strong base is used.
-
Ethereal Solvents (Less Ideal): THF or 2-MeTHF are generally less effective for this type of alkylation due to lower polarity and poorer solubility of cyanamide salts.
B. Base Selection:
The base is required to deprotonate cyanamide, activating it as a nucleophile.
-
Inorganic Carbonates (Good First Choice): Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are often ideal. They are sufficiently basic to deprotonate cyanamide but generally not so strong as to cause significant degradation or elimination of the benzyl bromide[9].
-
Organic Amines (Alternative): Hindered tertiary amines like Diisopropylethylamine (DIPEA) can be used. They act as acid scavengers without being nucleophilic themselves.
-
Strong Bases (Avoid): Strong bases like NaOH, KOH, or sodium hydride (NaH) should be avoided. They can promote the rapid dimerization of cyanamide and can also lead to elimination or hydrolysis side reactions with the 2-fluorobenzyl bromide.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Sluggish Reactions) | Rationale |
| Solvent | Acetonitrile | DMF | MeCN offers good reactivity and is easily removed. DMF provides higher polarity and boiling point for less reactive systems[10]. |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | K₂CO₃ is cost-effective and efficient. Cs₂CO₃ offers greater solubility and can accelerate the reaction. |
| Temperature | 40-60 °C | 60-80 °C | Start with moderate heat to balance rate and side reactions. Increase only if necessary. |
| Catalyst | None | NaI or KI (0.1 eq) | Finkelstein reaction: catalytic iodide can convert the benzyl bromide to the more reactive benzyl iodide in situ. |
FAQ 4: Work-up and Purification Challenges
Question: The reaction work-up is messy, and I'm having trouble isolating a pure product. What is the best procedure?
Answer:
Purification can be challenging due to the presence of polar byproducts and unreacted cyanamide.
A. Recommended Work-up Protocol:
-
Filter Solids: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts (e.g., K₂CO₃, KBr).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Aqueous Extraction:
-
Dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer with water to remove unreacted cyanamide and dicyandiamide.
-
Wash with a saturated brine solution to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
B. Purification Methods:
-
Recrystallization: this compound is often a solid. Recrystallization from a suitable solvent system (e.g., Toluene/Heptane, Ethyl Acetate/Hexanes) is the most efficient method for obtaining high-purity material on a large scale.
-
Silica Gel Chromatography: For smaller scales or if recrystallization is ineffective, column chromatography is a reliable option. Use a gradient elution system, typically starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate.
Caption: General Purification Workflow.
References
-
Introduction to cyanamides - ORCA - Cardiff University. (2018). Retrieved from [Link]
-
What is the mechanism of Cyanamide? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved from [Link]
-
DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide - MDPI. (2024). Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Best Conditions For N-Alkylation? - Sciencemadness.org. (2022). Retrieved from [Link]
-
Key Chemical Properties of 2-Fluorobenzyl Bromide for Your Synthesis Needs. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 2-Fluorobenzyl Bromide | 446-48-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Safe Handling of Unstable Cyanamide Reagents
Welcome to the technical support center for the safe handling of cyanamide reagents. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but potentially hazardous compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring a self-validating system of safety in your laboratory.
Cyanamide is a highly reactive and valuable reagent in organic synthesis, including pharmaceutical development.[1] However, its utility is matched by its instability, which can lead to hazardous situations if not managed correctly. This guide provides in-depth technical information and practical advice to help you handle cyanamide reagents safely and effectively.
Understanding Cyanamide Instability: The "Why" Behind the Hazard
Cyanamide's instability is primarily due to its propensity for self-condensation, or dimerization, to form 2-cyanoguanidine (dicyandiamide). This reaction is exothermic and can be catalyzed by both acids and bases, as well as by traces of moisture.[2][3] At temperatures above 40°C, this dimerization can accelerate, leading to a thermal runaway reaction.[2][3] Solid cyanamide can polymerize at temperatures above 122°C.[1][2] The evaporation of aqueous solutions can also lead to rapid or even explosive polymerization.[1][2][4]
Decomposition of cyanamide can release toxic fumes, including ammonia, nitrogen oxides, and cyanides, particularly when in contact with acids or upon heating.[2][3] Therefore, understanding and controlling the factors that influence its stability are paramount for safe handling.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section provides solutions to specific problems you may encounter during your experiments with cyanamide.
Issue 1: My cyanamide solution is turning cloudy or has formed a precipitate.
-
Probable Cause: This is a strong indication of dimerization or polymerization. The precipitate is likely dicyandiamide or a higher polymer. This can be caused by prolonged storage, elevated temperatures, or a shift in pH.
-
Immediate Action:
-
Do not heat the solution in an attempt to redissolve the precipitate. This will likely accelerate the decomposition.
-
Check the pH of the solution using a pH strip. Commercially available 50% aqueous solutions are typically stabilized with a buffer to maintain a pH between 4.0 and 4.6.[1][2] If the pH has risen to 5.2 or higher, the solution is unstable and should be disposed of promptly.[1][2]
-
If the solution is deemed unstable, it should be immediately and carefully diluted with at least double its volume of water to dissipate heat and slow the reaction.[1][2]
-
-
Preventative Measures:
-
Always store cyanamide solutions at the recommended temperature, typically between 2-8°C.[5]
-
Monitor the pH of your stock solution regularly, especially if it has been stored for an extended period.
-
Use fresh solutions whenever possible and avoid using solutions that show any signs of precipitation.
-
Issue 2: I observe gas evolution from my cyanamide reaction or storage container.
-
Probable Cause: Gas evolution (e.g., ammonia) is a sign of decomposition. This can be triggered by contamination, incompatible materials, or elevated temperatures.
-
Immediate Action:
-
Work in a well-ventilated fume hood.
-
If the gas evolution is vigorous, evacuate the immediate area and consult your institution's emergency procedures.
-
If the evolution is slow, cautiously quench the reaction or dilute the stored solution with a large volume of cold water.
-
-
Preventative Measures:
-
Ensure all glassware is clean and dry before use.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong reducing agents, acids, bases, and certain metals like iron, steel, brass, and lead.[3][5]
-
Store cyanamide in appropriate containers, such as those made of stainless steel, polyethylene, or polypropylene.[1]
-
Issue 3: My reaction involving cyanamide is unexpectedly exothermic.
-
Probable Cause: The exothermic nature of cyanamide dimerization is likely contributing to the overall heat of your reaction. The reaction conditions (e.g., presence of base) may be promoting this side reaction.
-
Immediate Action:
-
Immediately begin cooling the reaction vessel with an ice bath.
-
If the reaction is scalable, be prepared to add a quenching agent or dilute the reaction mixture.
-
-
Preventative Measures:
-
When developing a new protocol, run the reaction on a small scale first to assess its thermal profile.
-
Consider adding the cyanamide reagent slowly to the reaction mixture to control the rate of heat generation.
-
Ensure your reaction setup includes adequate cooling capacity.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the safe handling and storage of cyanamide.
Q1: What are the ideal storage conditions for cyanamide?
A1: Cyanamide should be stored in a cool, dry, and well-ventilated area, separated from incompatible materials and foodstuffs.[6] The recommended storage temperature is typically between 2-8°C.[5] Containers should be tightly closed to prevent moisture absorption, as cyanamide is hygroscopic.[7]
Q2: What personal protective equipment (PPE) should I wear when handling cyanamide?
A2: A comprehensive PPE ensemble is crucial. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[8]
-
Skin Protection: Protective gloves (nitrile rubber is a suitable option), and appropriate protective clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[8][9] If there is a risk of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[8]
Q3: How should I properly dispose of old or unused cyanamide solutions?
A3: Old, contaminated, or unstable cyanamide solutions should be considered hazardous waste. A recommended procedure is to dilute the solution with at least three times its volume of water to prevent a dangerous temperature increase during decomposition.[3][5] Some sources suggest further treatment with an excess of alkaline calcium hypochlorite, followed by flushing to the sewer after 24 hours, but you must always follow your institution's specific waste disposal guidelines.[5]
Q4: Can I use a metal spatula to handle solid cyanamide?
A4: It is not recommended. Cyanamide can attack various metals.[3][4] Use spatulas made of compatible materials like plastic or ceramic to avoid contamination that could catalyze decomposition.
Q5: What are the signs of cyanamide exposure?
A5: Exposure to cyanamide can cause severe skin burns and eye damage.[9] It is toxic if swallowed or in contact with skin.[7][8] Inhalation may cause respiratory irritation.[9] Repeated or prolonged contact can lead to skin sensitization and may cause an allergic reaction.[3][8] If you suspect exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Experimental Protocol: Safe Quenching of Potentially Unstable Cyanamide Solutions
This protocol provides a step-by-step methodology for safely neutralizing a cyanamide solution that is suspected of being unstable (e.g., aged, discolored, or has a pH outside the optimal range).
Objective: To safely quench a potentially unstable cyanamide solution to prevent a thermal runaway event.
Materials:
-
Potentially unstable cyanamide solution
-
Large beaker or flask (at least 5 times the volume of the cyanamide solution)
-
Stir bar and stir plate
-
Ice bath
-
pH meter or pH strips
-
Dilute acetic acid (e.g., 5% solution)
-
Personal Protective Equipment (as outlined in the FAQ)
Procedure:
-
Preparation: Don all required PPE and perform the procedure in a certified chemical fume hood. Place the large beaker in an ice bath on a stir plate.
-
Dilution: Slowly and with constant stirring, add the potentially unstable cyanamide solution to a volume of cold water that is at least three times the volume of the cyanamide solution. The dilution helps to dissipate any heat generated during decomposition.
-
Neutralization (if necessary): Monitor the pH of the diluted solution. If the pH is above 5.5, slowly add the dilute acetic acid dropwise while stirring continuously until the pH is between 4.0 and 5.0. This acidic environment helps to inhibit the base-catalyzed dimerization.[10]
-
Monitoring: Continue to stir the solution in the ice bath for at least one hour, monitoring for any signs of an exothermic reaction (e.g., temperature increase, gas evolution).
-
Disposal: Once the solution is stable, it can be disposed of according to your institution's hazardous waste procedures. Clearly label the waste container with its contents.
Data Presentation: Critical Parameters for Cyanamide Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[5] | To inhibit dimerization and decomposition. |
| pH of Aqueous Solutions | 4.0 - 5.0[11] | Most stable pH range; commercial solutions are buffered.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, acids, bases, iron, steel, brass, lead.[3][5] | To prevent catalytic decomposition and potentially explosive reactions.[3][4][5] |
| Recommended Container Materials | Stainless steel, polyethylene, polypropylene.[1] | To avoid reaction with the container. |
Visualization of Cyanamide Instability Pathways
Caption: Factors influencing cyanamide instability and decomposition pathways.
References
-
National Center for Biotechnology Information. (n.d.). Cyanamide. PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Cyanamide. Safety Data Sheet. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Cyanamide. ICSC 0424. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]
-
Williams, D. B. G. (2018). Introduction to cyanamides. Cardiff University. Retrieved from [Link]
- Google Patents. (n.d.). Process for the stabilization of aqueous cyanamide solutions.
Sources
- 1. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ICSC 0424 - CYANAMIDE [inchem.org]
- 4. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Cyanamide - Wikipedia [en.wikipedia.org]
- 11. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Cyanamides for Drug Discovery Professionals
This guide offers a detailed comparative analysis of fluorinated and non-fluorinated benzyl cyanamides, tailored for researchers, scientists, and professionals in drug development. We will explore the synthetic routes, physicochemical properties, and biological implications of these compounds, underscoring the strategic advantages of fluorination in medicinal chemistry.
Introduction: The Strategic Value of Benzyl Cyanamides and the Impact of Fluorination
The benzyl cyanamide scaffold is a cornerstone in the design of various biologically active molecules. Its unique structural and electronic properties make it a valuable pharmacophore in the development of novel therapeutics. However, optimizing the druglike properties of this scaffold, such as metabolic stability and target engagement, remains a key challenge.
Fluorination has emerged as a powerful strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine can profoundly alter a molecule's lipophilicity, acidity, and susceptibility to metabolic degradation. This guide will provide a comparative framework to understand these effects within the context of the benzyl cyanamide core structure.
Synthetic Strategies: Accessing Fluorinated and Non-Fluorinated Analogs
The synthesis of both fluorinated and non-fluorinated benzyl cyanamides can be achieved through a straightforward two-step process from readily available starting materials. This involves the reaction of a corresponding benzyl bromide with cyanamide.[1]
General Synthetic Protocol
The following protocol outlines a robust method for the synthesis of substituted N,N-dibenzyl cyanamides, which can be adapted for both fluorinated and non-fluorinated benzyl bromides.[1]
Experimental Protocol: Synthesis of Substituted N,N-Dibenzyl Cyanamides
-
Reaction Setup: In a reaction vessel, combine the substituted benzyl bromide (1.0 eq), cyanamide (1.5 eq), and a suitable solvent such as acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired N,N-dibenzyl cyanamide.
This synthetic route has been shown to be effective for a range of substituted benzyl bromides, including those with electron-donating and electron-withdrawing groups, such as fluorine and trifluoromethyl substituents.[1]
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the synthesis of N,N-dibenzyl cyanamides.
Comparative Physicochemical Properties: The Fluorine Effect
The introduction of fluorine onto the benzyl ring is anticipated to modulate the physicochemical properties of benzyl cyanamides in predictable ways, based on established principles in medicinal chemistry.
| Property | Non-Fluorinated Benzyl Cyanamide (Expected) | Fluorinated Benzyl Cyanamide (Expected) | Scientific Rationale |
| Lipophilicity (LogP) | Lower | Higher | The high electronegativity of fluorine generally increases lipophilicity, which can influence membrane permeability and plasma protein binding. |
| pKa of N-H (if applicable) | Higher | Lower | Fluorine's electron-withdrawing inductive effect can decrease the basicity of nearby nitrogen atoms. |
| Metabolic Stability | Lower | Higher | Fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life. |
Note: The data in this table is illustrative and based on general principles of fluorination in medicinal chemistry, as direct comparative experimental data for this specific class of compounds is limited.
Impact on Biological Activity and Metabolism
The ultimate goal of fluorination in drug design is to enhance the biological profile of a compound. This can be achieved through improved metabolic stability and, in some cases, enhanced target binding.
Enhancing Metabolic Stability
The cyanamide functional group itself can be subject to metabolic transformations, primarily through hydrolysis by enzymes like cyanamide hydratase to form the corresponding urea derivative.[2] The benzyl rings are also susceptible to oxidation by cytochrome P450 enzymes. The introduction of fluorine at positions prone to metabolic attack can significantly hinder these degradation pathways, leading to a longer in vivo half-life and improved bioavailability.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound (fluorinated or non-fluorinated benzyl cyanamide) with liver microsomes or S9 fraction, along with necessary cofactors (e.g., NADPH).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess the compound's metabolic stability.
Modulating Biological Activity
The electronic effects of fluorine can also influence the binding affinity of the benzyl cyanamide for its biological target. For instance, in a study of fluorinated propanamides as TRPV1 antagonists, fluorination of the benzyl moiety was found to significantly impact the compound's potency.[3] While direct evidence for benzyl cyanamides is scarce, it is plausible that similar structure-activity relationships exist.
Logical Flow of Fluorination's Influence
Caption: The cascading effects of fluorination on benzyl cyanamides in drug discovery.
Conclusion
The strategic incorporation of fluorine into the benzyl cyanamide scaffold presents a compelling avenue for the optimization of drug candidates. While direct comparative data for this specific compound class is not abundant, the well-established principles of medicinal chemistry strongly suggest that fluorination can lead to significant improvements in metabolic stability and potentially modulate biological activity. The synthetic accessibility of fluorinated benzyl cyanamides further enhances their attractiveness as a target for drug discovery programs. Further research dedicated to the systematic evaluation of fluorinated benzyl cyanamides is warranted to fully elucidate their therapeutic potential.
References
-
Yadav, D. K., Singh, S., & Singh, R. K. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances, 14(32), 22937-22944. [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7261. [Link]
-
Jeon, M., et al. (2020). Scope of N-benzyl cyanamides. Chemistry – An Asian Journal, 15(18), 2816-2820. [Link]
-
Amberger, A. (2013). Cyanamide in plant metabolism. International Journal of Plant Physiology and Biochemistry, 5(1), 1-10. [Link]
Sources
- 1. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cyanamide Derivatives for Researchers and Drug Development Professionals
The cyanamide functional group, with its unique N-C≡N structure, serves as a versatile pharmacophore in medicinal chemistry. Its linear geometry and electronic properties allow for a range of interactions with biological targets, leading to a broad spectrum of therapeutic activities. This guide provides a comparative analysis of the biological activities of various cyanamide derivatives, focusing on their anticancer, antiviral, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for their evaluation, empowering researchers to advance their drug discovery programs.
Anticancer Activity: A Comparative Look at Cyanamide Derivatives
Cyanamide-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes such as microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1]
Comparative Cytotoxicity of Benzimidazole-Cyanamide Hybrids
Benzimidazole-cyanamide hybrids have shown significant potential as anticancer agents. Their planar structure allows for intercalation with DNA, while the cyanamide moiety can engage in hydrogen bonding and other interactions within the active sites of target enzymes. A study comparing the cytotoxic effects of various benzimidazole derivatives revealed that the addition of a cyanamide group can enhance anticancer activity.
Table 1: Comparative IC50 Values of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound | Modification | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HepG2 (Liver Carcinoma) IC50 (µM) | DLD-1 (Colorectal Carcinoma) IC50 (µM) | Reference |
| se-182 | Benzimidazole derivative | 15.80 | 22.41 | 15.58 | 41.97 | [2] |
| Compound 19 | Benzimidazole hybrid | Remarkable Activity | Remarkable Activity | - | - | [3] |
| Compound 2 | Benzimidazole-thiazolidinedione hybrid | 11.46 | - | - | - | [3] |
Note: IC50 is the half-maximal inhibitory concentration.
The data suggests that modifications to the benzimidazole scaffold can significantly impact cytotoxic potency and selectivity across different cancer cell lines. For instance, compound 2, a benzimidazole-thiazolidinedione hybrid, demonstrated greater potency against the A549 lung cancer cell line compared to the reference drug 5-fluorouracil (IC50 of 30.47 µM).[3]
Structure-Activity Relationship of Cyanopyrimidine Derivatives
Novel 6-substituted cyanopyrimidines have been investigated for their anticancer effects, particularly against breast and ovarian cancer cell lines.[4] These compounds often target anti-apoptotic proteins like Mcl-1 and Bcl-2, leading to cell cycle arrest and apoptosis.[4]
Table 2: Comparative IC50 Values of Cyanopyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 2 | MCF-7 (Breast Cancer) | 260.97 | [4] |
| Compound 4c | MCF-7 (Breast Cancer) | 577.97 | [4] |
| Compound 2 | SKOV-3 (Ovarian Cancer) | 78.79 | [4] |
| Compound 4a | SKOV-3 (Ovarian Cancer) | 96.78 | [4] |
| Compound 4b | SKOV-3 (Ovarian Cancer) | 76.19 | [4] |
| Compound 5 | SKOV-3 (Ovarian Cancer) | 90.83 | [4] |
The variation in IC50 values highlights the importance of the substituent at the 6-position of the cyanopyrimidine core in determining anticancer potency.
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of a compound.[5]
Workflow for MTT Assay
Caption: A generalized workflow for determining the IC50 value of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the cyanamide derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 to 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity of Cyanamide Derivatives
The cyanamide scaffold is also a key feature in a number of compounds with potent antiviral activity. These derivatives can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.
Comparative Antiviral Efficacy of Benzothiazole Derivatives
A study investigating the antiviral potential of synthetic sulfonamide derivatives against Chikungunya virus (CHIKV) highlighted the efficacy of benzothiazole (BTA) moieties.[7]
Table 3: Comparative EC50 Values of Benzothiazole Derivatives against Chikungunya Virus
| Compound | EC50 (µM) | Selective Index (SI) | Reference |
| BTA derivative 6 | 14.9 | 13.8 | [7] |
| BTA derivative 9 | 63.1 | 5.8 | [7] |
| BTA derivative 11 | - | 4.4 | [7] |
| BTA derivative 13 | - | 11 | [7] |
Note: EC50 is the half-maximal effective concentration. The Selective Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).
These results indicate that BTA derivatives are promising candidates for the development of anti-CHIKV therapeutics, with compound 9 showing multi-stage activity, inhibiting the virus through virucidal, pre-treatment, and entry mechanisms.[7]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The plaque reduction neutralization test (PRNT) is a standard method for quantifying the titer of neutralizing antibodies to a virus and for evaluating the efficacy of antiviral compounds.[8]
Workflow for Plaque Reduction Neutralization Test
Caption: A generalized workflow for evaluating antiviral activity using the Plaque Reduction Neutralization Test.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells) in 12-well plates and incubate until a confluent monolayer is formed.[9]
-
Compound and Virus Preparation: Prepare serial dilutions of the cyanamide derivative. Mix each dilution with a constant amount of virus and incubate for a specific period (e.g., 1 hour) to allow the compound to neutralize the virus.[10]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.[10] Incubate for 1-2 hours to allow for viral adsorption.[10]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent like agarose to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).[9]
-
Staining: After incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.[9]
-
Plaque Counting: Count the number of plaques in each well.[10]
-
EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Enzyme Inhibition by Cyanamide Derivatives
The electrophilic nature of the cyanamide group makes it an effective warhead for targeting nucleophilic residues, such as cysteine, in the active sites of enzymes.[11] This has led to the development of potent and selective enzyme inhibitors.
Cyanamide-Based Inhibitors of Janus Kinase 3 (JAK3)
Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[12] Cyanamide-based compounds have been developed as covalent inhibitors of JAK3, targeting a specific cysteine residue (Cys909) in the enzyme's active site.[11]
A study on the discovery of selective JAK3 inhibitors demonstrated that cyanamide derivatives can be optimized to achieve high potency and selectivity.[11] Through crystallographic and kinetic studies, it was shown that these compounds form a covalent bond with Cys909, leading to irreversible inhibition.[11] This selective inhibition of JAK3 is sufficient to modulate JAK1/JAK3-mediated cellular responses.[11]
JAK-STAT Signaling Pathway and Inhibition by Cyanamide Derivatives
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to gene transcription. Cyanamide-based inhibitors covalently bind to and inactivate JAK3, blocking downstream signaling.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[13] Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer. The assay for CA activity often utilizes the esterase activity of the enzyme on a substrate like p-nitrophenyl acetate (pNPA), which releases a colored product.[14]
Experimental Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition
This protocol describes a colorimetric method to screen for carbonic anhydrase inhibitors using the esterase activity of the enzyme.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-SO4, pH 7.6.[14]
-
pNPA Stock Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. This should be made fresh.[14]
-
Enzyme Solution: Prepare a solution of carbonic anhydrase in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the cyanamide derivatives to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the Assay Buffer to each well.[14]
-
Add 10 µL of the carbonic anhydrase solution to the appropriate wells. For the blank, add 10 µL of the assay buffer.[14]
-
Add 10 µL of the inhibitor solution (or vehicle for the control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.[14]
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.[14]
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This guide provides a comparative overview of the diverse biological activities of cyanamide derivatives, highlighting their potential as anticancer, antiviral, and enzyme-inhibiting agents. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological efficacy of novel cyanamide derivatives in their own laboratories. As research in this area continues, the versatile cyanamide scaffold is poised to yield new and effective therapeutic agents for a range of diseases.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2017). MDPI. Retrieved January 26, 2026, from [Link]
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Casimiro-Garcia, A., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(23), 10896-10914.
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]
-
ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 26, 2026, from [Link]
-
JAK-STAT signaling pathway. (2023, December 29). In Wikipedia. [Link]
-
Neutralization Assay. (n.d.). Rockland Immunochemicals. Retrieved January 26, 2026, from [Link]
-
Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
What is the mechanism of Cyanamide? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved January 26, 2026, from [Link]
-
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. (2022). Frontiers in Pharmacology. Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2019). MDPI. Retrieved January 26, 2026, from [Link]
-
The procedure for the PRNT is presented in this flowchart. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). Figshare. Retrieved January 26, 2026, from [Link]
-
Progress in the discovery and development of anticancer agents from marine cyanobacteria. (2024). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). National Cancer Institute. Retrieved January 26, 2026, from [Link]
-
Correlation of antiviral activity (expressed as log EC50 [column 4 in Table 1]) and cytotoxicity (expressed as log CC50 [column 5 in Table 1]) with the in vitro translation inhibition data (expressed as log IC50 [column 3 in Table 1]). (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE. (2021). EURL. Retrieved January 26, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 26, 2026, from [Link]
- Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (2007). Clinical and Vaccine Immunology, 14(9), 1157–1162.
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2017). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations. (2025). Journal of Chemical Information and Modeling. Retrieved January 26, 2026, from [Link]
-
Schematic representation of JAK/STAT3 signaling pathway and direct inhibition of STAT3 activation by SH2 inhibitors and DNA-binding activity by DBD inhibitors. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). ChemBioChem. Retrieved January 26, 2026, from [Link]
-
Schematic representation of JAK/STAT3 signaling pathway. (n.d.). Open-i. Retrieved January 26, 2026, from [Link]
- Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. (2016). Journal of Medicinal Chemistry, 59(23), 10737-10750.
Sources
- 1. Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. avys.omu.edu.tr [avys.omu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the High-Resolution Mass Spectrometry of (2-Fluorobenzyl)cyanamide
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation and quantification of novel or reactive intermediates is paramount. (2-Fluorobenzyl)cyanamide, a substituted benzyl cyanamide, represents a class of compounds where precise characterization is essential due to the reactive nature of the cyanamide group. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the analysis of this compound against other established analytical techniques, supported by experimental data and established fragmentation principles.
The Analytical Imperative for this compound
This compound (C₈H₇FN₂) is a small molecule with a molecular weight of 150.06 g/mol . The presence of a fluorine atom and a reactive cyanamide moiety necessitates analytical methods that offer both high sensitivity and structural specificity. HRMS stands out as a primary tool for this purpose, providing not only the accurate mass of the molecular ion for elemental composition determination but also detailed fragmentation patterns for unequivocal structural elucidation.
High-Resolution Mass Spectrometry: A Detailed Examination
High-resolution mass spectrometry provides the ability to measure mass-to-charge ratios with high precision, enabling the differentiation of isobaric interferences and the confident assignment of elemental formulas. For this compound, the theoretical exact mass of the neutral molecule is 150.0617 Da.
Experimental Approach: HRMS of this compound
A standard approach for the analysis of this compound would involve electrospray ionization (ESI) in positive ion mode, coupled with a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Rationale |
| Molecular Formula | C₈H₇FN₂ | - |
| Theoretical Exact Mass | 150.0617 Da | Calculated using the most abundant isotopes of C, H, F, and N.[1][2] |
| Primary Adduct (Positive ESI) | [M+H]⁺ | The presence of nitrogen atoms makes the molecule amenable to protonation. |
| m/z of [M+H]⁺ | 151.0695 | 150.0617 + 1.0078 (mass of H⁺) |
| Other Potential Adducts | [M+Na]⁺, [M+K]⁺ | Often observed in ESI-MS depending on solvent purity and sample matrix. |
| m/z of [M+Na]⁺ | 173.0515 | 150.0617 + 22.9898 (mass of Na⁺) |
| m/z of [M+K]⁺ | 189.0254 | 150.0617 + 38.9637 (mass of K⁺) |
Fragmentation Pathway of this compound
Understanding the fragmentation of this compound is critical for its unambiguous identification. The fragmentation is predicted to be dominated by the cleavage of the benzylic C-N bond, a common pathway for benzyl-substituted compounds.[3] The presence of the fluorine atom on the benzene ring will influence the mass of the resulting fragments.
A key fragmentation pathway involves the formation of the 2-fluorobenzyl cation, which can rearrange to the more stable 2-fluorotropylium ion. This is a characteristic fragmentation for many benzyl-containing molecules.
Caption: Predicted fragmentation of protonated this compound.
The primary fragmentation is the neutral loss of cyanamide (H₂NCN), leading to the formation of the 2-fluorotropylium ion at m/z 109.0454. This fragment is highly diagnostic for the presence of the 2-fluorobenzyl moiety. Further fragmentation of the 2-fluorotropylium ion could occur, but this initial fragmentation is the most structurally informative.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS provides unparalleled detail, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of cyanamide and its derivatives.[4][5]
-
Principle: Separation is achieved based on the compound's polarity on a stationary phase, followed by detection using UV absorbance.
-
Advantages: Excellent for routine quantification, high precision, and relatively low cost.[4]
-
Limitations: Lacks the structural confirmation capabilities of mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with quantification. Derivatization may be required to improve sensitivity and selectivity.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
-
Advantages: High chromatographic resolution and the availability of extensive spectral libraries for electron ionization (EI) for compound identification. It is a sensitive method for the detection of cyanamide.[7]
-
Limitations: Derivatization is often necessary for polar compounds like cyanamide to improve volatility and thermal stability.[8] The high temperatures of the GC inlet can potentially cause degradation of thermally labile molecules.
Table 2: Performance Comparison of Analytical Techniques for this compound Analysis
| Parameter | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | GC-MS |
| Specificity | Very High (unambiguous identification) | Moderate to High (retention time) | High (retention time and mass spectrum) |
| Sensitivity | Very High (sub-ppb levels achievable) | Good (ppb to ppm levels)[9] | High (ppb levels)[10] |
| Quantitative Accuracy | Excellent (with appropriate internal standards) | Excellent (with calibration)[4] | Excellent (with internal standards)[8] |
| Structural Information | Extensive (fragmentation patterns) | Minimal (UV spectrum) | Good (EI fragmentation patterns) |
| Throughput | Moderate to High | High | Moderate |
| Cost | High | Low | Moderate |
| Sample Preparation | Minimal (direct infusion or LC coupling) | Can require derivatization for sensitivity[6] | Often requires derivatization |
Deciding on the Right Analytical Tool
The choice of analytical technique is dictated by the specific research question. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting an analytical technique.
Experimental Protocols
HRMS Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Waters™ SYNAPT™ G2-Si) coupled to a UHPLC system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Analyzer: Full scan mode from m/z 50-500 with a resolution of >70,000.
-
Tandem MS (MS/MS): For fragmentation analysis, perform data-dependent acquisition (DDA) on the top 3 most intense ions with a collision energy of 20-40 eV.
-
HPLC-UV Analysis of this compound
-
Sample Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 to 100 µg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
LC Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Conclusion
For the definitive structural characterization of this compound, high-resolution mass spectrometry is the superior analytical choice. Its ability to provide accurate mass measurements and detailed fragmentation data is indispensable for confirming the identity of novel or reactive compounds. However, for routine quantitative analysis where the compound's identity is already established, HPLC-UV offers a cost-effective and high-throughput alternative. GC-MS serves as a valuable tool, particularly if derivatization is feasible and high chromatographic separation is required. The selection of the most appropriate technique should always be guided by the specific analytical needs of the researcher.
References
Sources
- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 2. Masses [www2.chemistry.msu.edu]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 5. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. epa.gov [epa.gov]
- 10. ajpp.in [ajpp.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
